molecular formula C13H17NO2 B2601785 (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide CAS No. 324562-48-3

(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No. B2601785
CAS RN: 324562-48-3
M. Wt: 219.284
InChI Key: AUOFGVZVZXKXBK-BQYQJAHWSA-N
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Description

(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide, also known as MPP or NPPB, is a chemical compound that has been widely used in scientific research for its ability to block chloride channels. This molecule is synthesized through a multi-step process and has been used in various experiments to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide blocks chloride channels by binding to specific sites on the channels, preventing the movement of chloride ions across the membrane. This results in a decrease in chloride ion transport, which can have various effects on cellular function and physiology.
Biochemical and Physiological Effects
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some studies, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells, while in others it has been shown to induce apoptosis or cell death. (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to affect the function of various ion channels and receptors, including calcium channels and GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide in lab experiments is its ability to selectively block chloride channels, allowing researchers to study the effects of chloride ion transport on cellular function and physiology. However, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide also has limitations, including its potential toxicity and non-specific effects on other ion channels and receptors.

Future Directions

There are several potential future directions for research involving (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide. One area of interest is the development of more selective and potent chloride channel blockers, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of chloride ion transport on immune cell function and inflammation, which could have implications for the development of new anti-inflammatory drugs. Additionally, further research is needed to understand the potential toxic effects of (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide and other chloride channel blockers, which could impact their use in clinical settings.

Synthesis Methods

The synthesis of (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide involves several steps, starting with the reaction of 4-methylacetophenone with ethylmagnesium bromide to form 4-methylphenylpropanol. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is further reacted with 2-methoxyethanol to yield the final product, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide.

Scientific Research Applications

(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been used in various scientific research studies due to its ability to block chloride channels. Chloride channels are integral membrane proteins that are responsible for the transport of chloride ions across cell membranes. (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to block the activity of these channels, leading to a decrease in chloride ion transport.

properties

IUPAC Name

(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-10-16-2/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOFGVZVZXKXBK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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